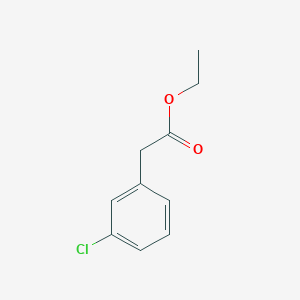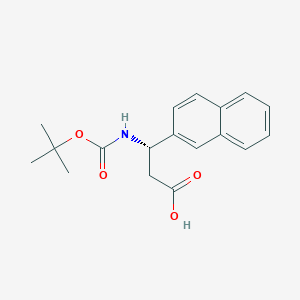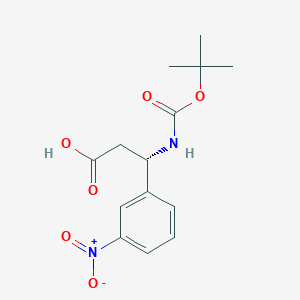
叔丁氧羰基-(S)-3-氨基-3-(3-硝基苯基)-丙酸
描述
Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a nitro group on the phenyl ring, and a propanoic acid moiety
科学研究应用
Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
The compound “Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid” is likely to interact with proteins or enzymes in the body due to the presence of the amino acid moiety. The specific targets would depend on the exact structure and properties of the compound .
Mode of Action
The compound could potentially interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or blocking enzymatic activity. The exact mode of action would depend on the specific targets and the environment in which the compound is active .
Biochemical Pathways
The compound could potentially affect various biochemical pathways in the body, particularly those involving protein synthesis or enzymatic activity. The specific pathways affected would depend on the compound’s targets and mode of action .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure, the route of administration, and the individual’s metabolic rate. These properties would influence the compound’s bioavailability and its overall effect in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in protein function to alterations in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. These factors could affect the compound’s ability to reach its targets and exert its effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid. This introduces the nitro group at the desired position on the phenyl ring.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety is introduced through a series of reactions, including alkylation and oxidation steps.
Industrial Production Methods
Industrial production of Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Deprotection: Trifluoroacetic acid, methanol.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various substituted phenyl derivatives.
Deprotection: Formation of the free amino acid.
相似化合物的比较
Similar Compounds
Boc-(S)-3-amino-3-(4-nitro-phenyl)-propanoic acid: Similar structure but with the nitro group at a different position on the phenyl ring.
Boc-(S)-3-amino-3-(3-chloro-phenyl)-propanoic acid: Similar structure but with a chloro group instead of a nitro group.
Boc-(S)-3-amino-3-(3-methyl-phenyl)-propanoic acid: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The Boc protecting group also allows for selective reactions, making it a valuable compound in synthetic and medicinal chemistry.
属性
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(8-12(17)18)9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSDZTCJXHBUGF-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426551 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500770-84-3 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


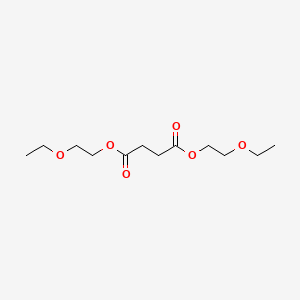
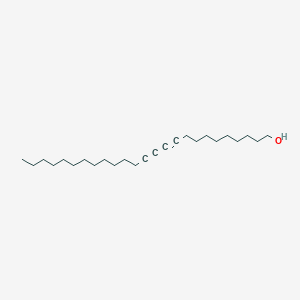
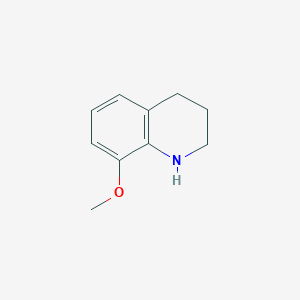
![(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid](/img/structure/B1588257.png)
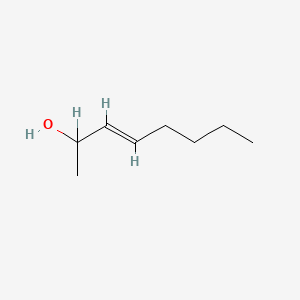


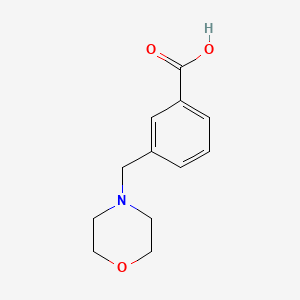

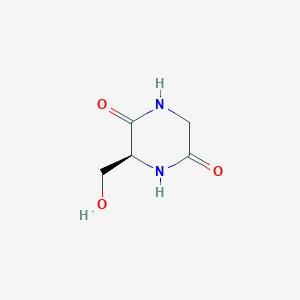
![(1S,5R)-bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588268.png)
